molecular formula C10H11NOS B13274614 (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol

(1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol

Cat. No.: B13274614
M. Wt: 193.27 g/mol
InChI Key: DBAUVLAWSVALIA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is a compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using ammonia or an amine.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like ammonia or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-ol: A similar compound with a methyl group at the 3-position of the benzothiophene ring.

    (1S)-1-(1-Benzothiophen-2-yl)ethan-1-ol: A compound with a similar structure but lacking the amino group.

Uniqueness

(1S)-2-Amino-1-(1-benzothiophen-2-yl)ethan-1-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile and valuable compound in scientific research.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

(1S)-2-amino-1-(1-benzothiophen-2-yl)ethanol

InChI

InChI=1S/C10H11NOS/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10/h1-5,8,12H,6,11H2/t8-/m0/s1

InChI Key

DBAUVLAWSVALIA-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)[C@H](CN)O

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(CN)O

Origin of Product

United States

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